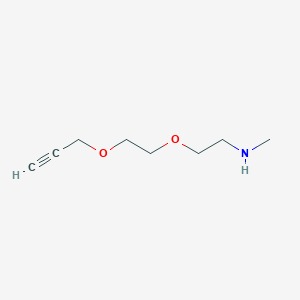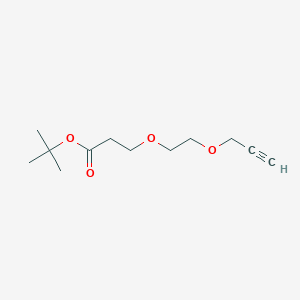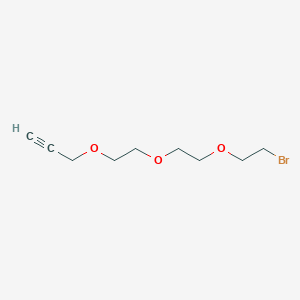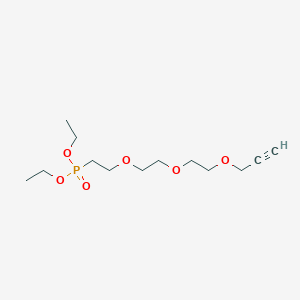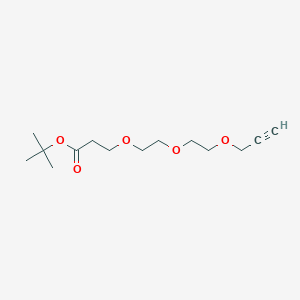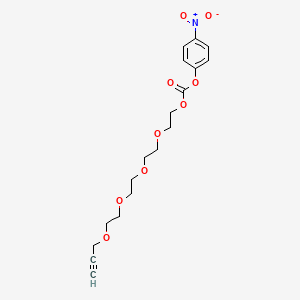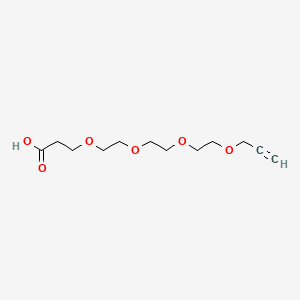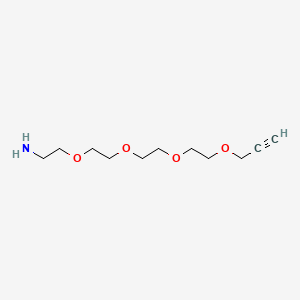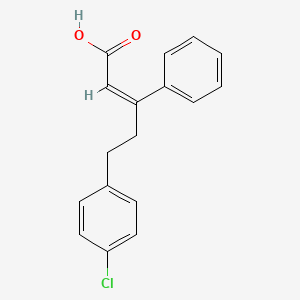
PS48
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PS 48: は、ホスホイノシチド依存性タンパク質キナーゼ-1(PDK1)の活性化剤として知られる化学化合物です。この化合物は、科学的には (Z)-5-(4-クロロフェニル)-3-フェニルペント-2-エン酸と呼ばれています。 分子式はC₁₇H₁₅ClO₂、分子量は286.75 g/molです 。 PS 48は、ATP結合部位とは異なるPDK1のPIF結合ポケットに選択的に結合する能力のために、主に科学研究で使用されています .
作用機序
PS 48は、PDK1のPIF結合ポケットに結合することで効果を発揮し、PDK1を活性化します。この結合はATP結合部位とは異なるため、ATP結合を妨げることなくPDK1を選択的に活性化することができます。PDK1の活性化は、AKT、S6K、RSK、SGK、PKCなどのAGCキナーゼを含む下流のシグナル伝達経路を誘発します。 これらの経路は、代謝、成長、生存など、さまざまな細胞プロセスにおいて重要な役割を果たしています .
類似の化合物との比較
類似の化合物:
PS 48: (Z)-5-(4-クロロフェニル)-3-フェニルペント-2-エン酸
トリプトライド: 抗炎症作用と抗がん作用を持つジテルペノイドエポキシド。
PD0325901: ミトゲン活性化プロテインキナーゼキナーゼ(MEK)の選択的阻害剤。
比較: PS 48は、PIF結合ポケットへの結合によるPDK1の選択的活性化という点でユニークです。一方、トリプトライドやPD0325901などの化合物は、異なる経路とメカニズムを標的としています。 トリプトライドはNF-κB経路を阻害し、PD0325901はMEK/ERK経路を阻害します .
生化学分析
Biochemical Properties
PS48 is recognized as a phosphoinositide-dependent protein kinase-1 (PDK1) activator . It binds to the HM/PIF binding pocket of PDK1 rather than the ATP-binding site . PDK1 is a master kinase upstream of the AGC kinases (AKT, S6K, RSK, SGK, and PKC) in response to increases in the second messenger PtdIns-(3,4,5)-P3 .
Cellular Effects
The effects of this compound on cells are primarily mediated through its activation of PDK1 . By activating PDK1, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the HM/PIF binding pocket of PDK1 . This binding activates PDK1, which in turn can influence various downstream processes, including enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a PDK1 activator
準備方法
合成経路と反応条件: PS 48は、一連の有機反応によって合成することができます。合成は、一般的に、塩基の存在下で4-クロロベンズアルデヒドとアセトフェノンを反応させて(E)-1-(4-クロロフェニル)-3-フェニルプロプ-2-エン-1-オンを生成することから始まります。 この中間体は、適切なホスホニウムイリドとのウィッティヒ反応に付され、(Z)-5-(4-クロロフェニル)-3-フェニルペント-2-エン酸が生成されます .
工業生産方法: PS 48の具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に、前述の合成経路を使用して研究室で生産されています。 生産には、再結晶やクロマトグラフィーなどの精製工程を含む標準的な有機合成技術が使用され、高純度レベルが達成されます .
化学反応の分析
反応の種類: PS 48は、フェニル基とクロロフェニル基の存在により、主に置換反応を起こします。 また、構造中の二重結合で付加反応を起こす可能性もあります .
一般的な試薬と条件:
置換反応: 一般的な試薬には、アミンやチオールなどの求核剤が含まれます。これらの反応は、一般的に、塩基を使用する穏やかな条件下で行われます。
主な生成物: これらの反応から生成される主な生成物は、使用する具体的な試薬によって異なります。 例えば、アミンとの置換反応ではPS 48のアミン誘導体が生成される一方、ハロゲンとの付加反応ではハロゲン化誘導体が生成されます .
科学研究への応用
PS 48は、科学研究において幅広い応用範囲を持っています:
科学的研究の応用
PS 48 has a wide range of applications in scientific research:
類似化合物との比較
PS 48: (Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid
Triptolide: A diterpenoid epoxide known for its anti-inflammatory and anti-cancer properties.
PD0325901: A selective inhibitor of mitogen-activated protein kinase kinase (MEK).
Comparison: PS 48 is unique in its selective activation of PDK1 through binding to the PIF-binding pocket, whereas compounds like triptolide and PD0325901 target different pathways and mechanisms. Triptolide inhibits the NF-κB pathway, while PD0325901 inhibits the MEK/ERK pathway .
特性
IUPAC Name |
(Z)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYFDRQFPQGNY-QINSGFPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C(=O)O)/CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of (2z)-5-(4-Chlorophenyl)-3-Phenylpent-2-Enoic Acid (PS48)?
A1: this compound acts as an allosteric agonist of 3-phosphoinositide-dependent protein kinase 1 (PDK1) [, , ]. This enzyme plays a critical role in the PI3K/Akt signaling pathway, which regulates various cellular processes including glucose metabolism, cell growth, proliferation, and survival.
Q2: How does this compound impact the PI3K/Akt signaling pathway?
A2: By activating PDK1, this compound enhances the phosphorylation of Akt (also known as Protein Kinase B) [, ]. This leads to the downstream activation of several other proteins involved in cell survival, proliferation, and glucose metabolism.
Q3: What is the Warburg effect and how is this compound related to it?
A3: The Warburg effect describes the metabolic preference of rapidly proliferating cells, like cancer cells and early embryos, for glycolysis over oxidative phosphorylation even in the presence of oxygen [, ]. Researchers have investigated the use of this compound to induce a Warburg-like metabolic state in differentiated cells, with the aim of improving nuclear reprogramming efficiency in somatic cell nuclear transfer (SCNT) [, , ].
Q4: Did treating donor cells with this compound to induce a Warburg-like state improve SCNT outcomes?
A4: Studies showed that while this compound treatment did alter gene expression and metabolite profiles in porcine fetal fibroblasts, it did not enhance cell proliferation as expected []. Moreover, cloning experiments using this compound-treated donor cells or culturing cloned embryos with this compound did not improve in vitro embryonic development or early gestational survival [].
Q5: What effects does this compound have on mitochondrial function?
A5: In porcine fetal fibroblasts, this compound treatment led to a decrease in mitochondrial membrane potential []. This effect is consistent with the goal of inducing a Warburg-like metabolic state, where mitochondrial oxidative phosphorylation is downregulated.
Q6: What is the significance of the altered gene expression and metabolite profiles observed in this compound-treated fibroblasts?
A6: The changes observed suggest that this compound, while not directly boosting proliferation, might induce a metabolic shift in fibroblasts towards a phenotype resembling cancer-associated fibroblasts []. These cells are known to support tumor growth by supplying metabolites like pyruvate to neighboring cancer cells.
Q7: Has this compound shown any promise in other therapeutic areas?
A7: Yes, this compound has demonstrated potential in preclinical models of Alzheimer’s disease (AD) [, ]. In a transgenic mouse model, oral administration of this compound improved spatial learning and memory, particularly in animals fed a high-fat diet [].
Q8: How does this compound exert its effects in the context of AD?
A8: this compound is thought to counteract the insulin resistance observed in the AD brain by restoring normal insulin-dependent Akt activation [, ]. It also mitigated the toxic effects of intracellular β-amyloid (Aβ) accumulation in neuronal cell models [].
Q9: Does this compound interact with other signaling pathways besides PI3K/Akt?
A9: While the primary target of this compound is PDK1 within the PI3K/Akt pathway, research suggests that this compound might also influence the NF-κB signaling pathway. In a study investigating the effects of an Apocynaceae plant extract, this compound partially rescued the extract's suppression of osteoclast differentiation, which was linked to NF-κB inhibition [].
Q10: Are there any known structural analogs of this compound?
A10: While the provided research does not explicitly mention specific structural analogs of this compound, it does highlight the development of a preliminary library of new analogs screened using in vitro and cell-based assays []. This suggests ongoing efforts to optimize the compound's properties and explore structure-activity relationships.
Q11: Is there any information available on the pharmacokinetic properties of this compound?
A11: The research primarily focuses on in vitro and ex vivo studies. While the study on Alzheimer's disease model employed oral administration of this compound, specific details about its absorption, distribution, metabolism, and excretion (ADME) are not elaborated upon [].
Q12: What are the potential implications of this compound's cross-reactivity with Plasmodium falciparum?
A12: Studies indicate that antibodies from individuals exposed to P. falciparum, the parasite responsible for malaria, cross-react with rPvs48/45, a recombinant protein based on the P. vivax this compound/45 protein. Additionally, these antibodies showed transmission-blocking activity against P. falciparum []. This cross-reactivity suggests a potential avenue for developing a multi-species malaria vaccine targeting both P. vivax and P. falciparum.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


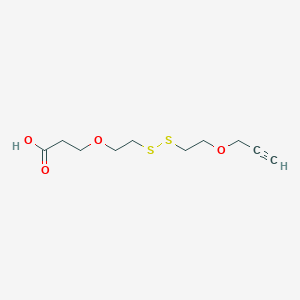
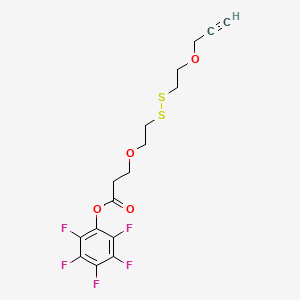
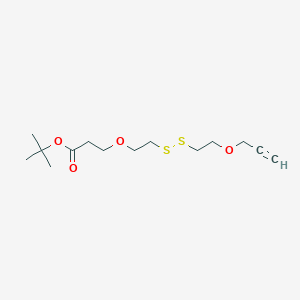
![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)
